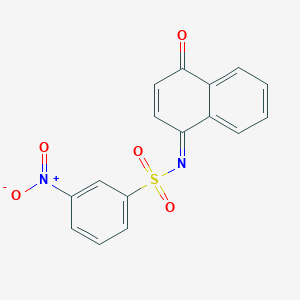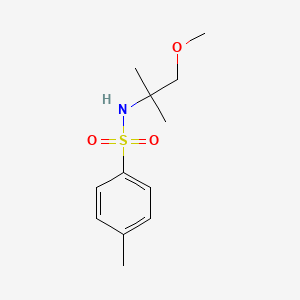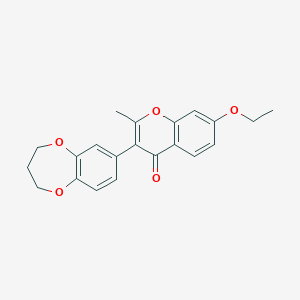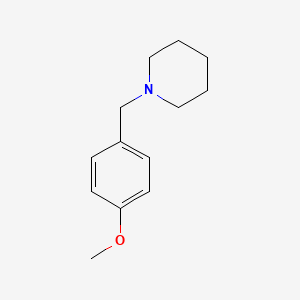
3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as NNOBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NNOBS is a sulfonamide-based dye that has been extensively studied for its use as a fluorescent probe in biological imaging and as a photocatalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been widely used in scientific research due to its unique optical properties. It has been used as a fluorescent probe for the detection of various biological molecules, including proteins, DNA, and RNA. 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been used as a photocatalyst in organic synthesis, where it has been shown to be effective in promoting various reactions, including the oxidation of alcohols and the synthesis of heterocycles.
Wirkmechanismus
The mechanism of action of 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is based on its ability to undergo a photoinduced electron transfer (PET) process. When excited by light, 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide undergoes a PET process that results in the formation of a highly reactive species. This reactive species can then react with other molecules, leading to the observed fluorescence or catalytic activity.
Biochemical and Physiological Effects:
3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has not been extensively studied in vivo, and its long-term effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its high sensitivity and selectivity for biological molecules. 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a high quantum yield and can detect low concentrations of molecules. However, one limitation of 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its susceptibility to photobleaching, which can limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in scientific research. One area of interest is the development of new fluorescent probes based on the 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide scaffold. These probes could be designed to target specific biological molecules or to have improved photostability. Another area of interest is the use of 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a photocatalyst in the synthesis of complex organic molecules. Further studies are needed to fully understand the potential applications of 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in these areas.
Synthesemethoden
The synthesis of 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction between 4-nitrobenzenesulfonyl chloride and 4-hydroxy-1-naphthaldehyde in the presence of a base. The resulting product is then treated with ammonium hydroxide to form 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. The purity of 3-nitro-N-(4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
(NE)-3-nitro-N-(4-oxonaphthalen-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5S/c19-16-9-8-15(13-6-1-2-7-14(13)16)17-24(22,23)12-5-3-4-11(10-12)18(20)21/h1-10H/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCDEZTEJGBNI-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C2=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=O)C=C/C(=N\S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])/C2=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5750575.png)

![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5750584.png)


![5-[(2-furylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5750598.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-2-phenylacetohydrazide](/img/structure/B5750600.png)
![N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5750609.png)





